molecular formula C4H10N2S B13612651 2-(Ethylthio)acetimidamide

2-(Ethylthio)acetimidamide

Cat. No.: B13612651
M. Wt: 118.20 g/mol
InChI Key: ZGSISBDWAHNKKV-UHFFFAOYSA-N
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Description

2-(Ethylthio)acetimidamide is an organic compound with the molecular formula C4H10N2S and a molecular weight of 118.20 g/mol It is characterized by the presence of an ethylthio group attached to an acetimidamide moiety

Preparation Methods

The synthesis of 2-(Ethylthio)acetimidamide can be achieved through several synthetic routes. One common method involves the reaction of ethylthiol with acetimidamide under specific reaction conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research and application needs .

Chemical Reactions Analysis

2-(Ethylthio)acetimidamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(Ethylthio)acetimidamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Ethylthio)acetimidamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

2-(Ethylthio)acetimidamide can be compared with similar compounds such as 2-(Methylthio)acetimidamide and other thio-substituted acetimidamides. These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and reactivity. The unique ethylthio group in this compound distinguishes it from its analogs, providing distinct advantages in certain applications .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties, diverse reactivity, and wide range of applications make it an important subject of study for chemists, biologists, and industrial researchers alike.

Properties

Molecular Formula

C4H10N2S

Molecular Weight

118.20 g/mol

IUPAC Name

2-ethylsulfanylethanimidamide

InChI

InChI=1S/C4H10N2S/c1-2-7-3-4(5)6/h2-3H2,1H3,(H3,5,6)

InChI Key

ZGSISBDWAHNKKV-UHFFFAOYSA-N

Canonical SMILES

CCSCC(=N)N

Origin of Product

United States

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